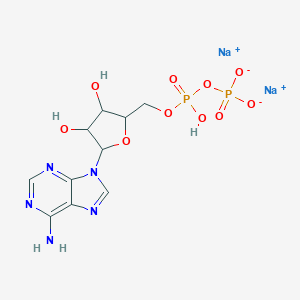

Adenosine 5'-diphosphate disodium salt

Übersicht

Beschreibung

Adenosine 5’-diphosphate disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is involved in energy storage and nucleic acid metabolism through its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound also influences platelet activation by interacting with purinergic receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Enzymatic Synthesis:

Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.

Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.

-

Chemical Synthesis:

Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine 5’-diphosphate and adenosine monophosphate, in the desired solvent system.

Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.

Step 5: Quench the reaction and isolate the adenosine 5’-diphosphate product using appropriate purification techniques, such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

ADP-Na₂ undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, yielding distinct products:

Key Findings :

-

Acidic hydrolysis favors PPᵢ formation due to protonation-induced bond destabilization .

-

Alkaline conditions promote phosphoester bond cleavage, releasing free adenosine .

Enzymatic Phosphorylation/Dephosphorylation

ADP-Na₂ participates in reversible phosphorylation reactions central to energy metabolism:

ATP Synthase-Catalyzed Phosphorylation

Dephosphorylation by Alkaline Phosphatase

Platelet Activation via P2Y Receptors

ADP-Na₂ binds to purinergic receptors, triggering signaling cascades:

| Receptor | Affinity (K_d) | Downstream Effect | Inhibitors |

|---|---|---|---|

| P2Y₁ | 100 nM | Calcium mobilization | MRS2500 |

| P2Y₁₂ | 5 nM | Inhibition of adenylate cyclase | Cangrelor |

Adenylate Cyclase Modulation

ADP-Na₂ noncompetitively inhibits adenylate cyclase:

Cross-Coupling Reactions

In organic synthesis, ADP-Na₂ facilitates:

-

Phosphorylation : Transfer of γ-phosphate to alcohols or amines.

-

Ligand role : Stabilizes metal catalysts in C–N bond-forming reactions .

Stability and Degradation Pathways

Research Insight : Hypodiphosphate analogues (e.g., AhDP) exhibit enhanced hydrolysis resistance due to P–O–P bond stabilization .

Analytical Characterization of Reaction Products

Wissenschaftliche Forschungsanwendungen

Biochemical Research

ADP serves as a fundamental substrate in various biochemical assays and experiments:

- Energy Metabolism Studies : ADP is integral to the study of cellular energy metabolism, as it is involved in the conversion of energy through ATP synthesis. It acts as a substrate for ATP synthases, making it essential for understanding mitochondrial function and energy production pathways .

- Platelet Aggregation Studies : ADP is widely used in hematology to study platelet function. It acts as a potent agonist for platelet activation, making it valuable for assessing antiplatelet therapies. Researchers use ADP to analyze the efficacy of drugs aimed at preventing thrombosis .

- Cell Signaling : ADP is involved in cell signaling pathways, particularly through P2Y receptors. Its role as a signaling molecule helps researchers understand various physiological processes, including vascular functions and immune responses .

Molecular Biology Applications

ADP is utilized extensively in molecular biology techniques:

- Cloning and Transformation : In genetic engineering, ADP serves as a reagent for bacterial transformation processes. It can enhance the efficiency of plasmid uptake by bacterial cells, facilitating cloning experiments .

- Cell Culture : ADP is used in cell culture media to support cell growth and metabolism. Its presence ensures that cells have adequate energy substrates for proliferation and function .

Therapeutic Applications

The therapeutic potential of ADP extends into various medical fields:

- Cardiovascular Research : Due to its role in platelet aggregation, ADP is critical in cardiovascular research, particularly in developing treatments for conditions like heart attacks and strokes. Drugs that inhibit ADP receptors are commonly prescribed to reduce thrombotic events .

- Cancer Research : Studies indicate that manipulating ADP levels can influence cancer cell metabolism and proliferation. Researchers are exploring its potential as a target for cancer therapies that disrupt energy supply to tumors .

Industrial Applications

ADP also finds applications outside the laboratory:

- Pharmaceutical Manufacturing : As an intermediate in organic synthesis, ADP is used in the production of various pharmaceuticals, contributing to drug development processes .

- Agrochemicals : In agriculture, ADP's role as a biochemical agent aids in the development of fertilizers and pesticides that enhance plant growth and resistance .

- Platelet Function Analysis : A study investigated the effects of various antiplatelet agents using ADP-induced platelet aggregation assays. The results demonstrated significant inhibition of aggregation by specific compounds, highlighting the utility of ADP in pharmacological testing .

- Energy Metabolism Research : A research project focused on mitochondrial dysfunction utilized ADP to assess ATP production rates under different metabolic conditions. This study provided insights into metabolic disorders associated with mitochondrial inefficiency .

- Cancer Cell Metabolism : In cancer research, a series of experiments explored how altering ADP levels affected tumor growth rates in vitro. The findings suggested that targeting ADP metabolism could be a viable strategy for developing new cancer therapies .

Wirkmechanismus

Adenosine 5’-diphosphate disodium salt exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases. It interacts with purinergic receptors P2Y1 and P2Y12, leading to platelet activation. Upon conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .

Vergleich Mit ähnlichen Verbindungen

Adenosine 5’-diphosphate disodium salt is unique due to its specific role in energy metabolism and platelet activation. Similar compounds include:

Adenosine 5’-monophosphate disodium salt: Involved in nucleic acid metabolism but has a different role in energy storage.

Adenosine 5’-triphosphate disodium salt: Directly involved in energy storage and transfer.

Adenosine 3’,5’-diphosphate disodium salt: Involved in sulfur and lipid metabolism

Biologische Aktivität

Adenosine 5'-diphosphate disodium salt (ADP disodium salt) is a crucial adenine nucleotide that plays significant roles in cellular energy metabolism and signaling. This article delves into the biological activities associated with ADP disodium salt, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

ADP disodium salt has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₃N₅Na₂O₁₀P₂

- Molecular Weight : 471.17 g/mol

- CAS Number : 16178-48-6

- Appearance : White powder, soluble in water

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅Na₂O₁₀P₂ |

| Molecular Weight | 471.17 g/mol |

| Solubility | Soluble in water |

| Storage Temperature | -20 °C |

ADP is primarily involved in energy transfer within cells and acts as a signaling molecule. Its biological activity is mediated through several mechanisms:

- Energy Metabolism : ADP is a key substrate for ATP synthesis via ATP synthase, linking it directly to cellular energy production.

- Platelet Activation : ADP plays a critical role in hemostasis by activating platelets through specific receptors (P2Y1, P2Y12, and P2X1). This activation leads to platelet aggregation and thrombus formation, essential for wound healing.

- Inhibition of Ecto-ADPases : ADP can inhibit ecto-ADPases, which prevents the conversion of ADP to adenosine, thus maintaining its levels and prolonging its signaling effects on platelet activation and other cellular responses .

Platelet Function

ADP disodium salt significantly influences platelet function. Research indicates that it promotes aggregation and secretion in platelets, which is vital for clot formation. The interaction of ADP with its receptors enhances the activation of various intracellular signaling pathways that lead to these responses .

Muscle Performance

A study investigated the effects of oral ATP supplementation (which includes ADP as a metabolite) on muscle performance. Results showed that ATP supplementation prevented declines in ATP and ADP levels post-exercise, enhancing muscular excitability and peak power during high-intensity activities . This suggests that maintaining ADP levels can be beneficial for athletic performance.

Case Studies

-

Athletic Performance Enhancement :

- In a double-blind study involving 42 male participants, those receiving ATP as disodium salt showed significant improvements in muscle power output during repeated sprint bouts compared to the placebo group. The study highlighted that supplementation with ATP helped maintain higher levels of both ATP and ADP post-exercise, which correlated with improved performance metrics .

-

Inhibition of Drug Resistance :

- Research has shown that ADP disodium salt can reverse doxorubicin resistance in multidrug-resistant (MDR) cancer cells by inhibiting ecto-5'-nucleotidase (CD73). This action prevents the conversion of AMP to adenosine, thereby enhancing the efficacy of chemotherapy agents like doxorubicin in resistant cancer cell lines .

Summary of Key Findings

Eigenschaften

CAS-Nummer |

16178-48-6 |

|---|---|

Molekularformel |

C10H13N5Na2O10P2 |

Molekulargewicht |

471.17 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI-Schlüssel |

ORKSTPSQHZNDSC-IDIVVRGQSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Key on ui other cas no. |

16178-48-6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adenosine 5'-diphosphate disodium salt (ADP) contribute to the synthesis of novel materials?

A1: ADP can be used as an organic phosphorus source in the synthesis of inorganic materials. For example, researchers have demonstrated its utility in the microwave-assisted hydrothermal synthesis of amorphous calcium phosphate mesoporous microspheres (ACP-MSs) []. In this process, ADP plays a crucial role in the formation of the ACP-MSs, influencing their size and morphology. This highlights the potential of ADP in the green synthesis of biocompatible materials.

Q2: Can this compound be detected in biological samples, and if so, what does its altered function signify?

A2: While the provided research doesn’t focus on detecting ADP in biological samples, one study investigates its role in vasodilation []. The study found that in dogs with congestive heart failure, the vasodilatory response to ADP, an endothelium-dependent vasodilator, was significantly decreased. This suggests that ADP's function in mediating vasodilation might be impaired in the context of heart failure, potentially contributing to the circulatory problems associated with this condition.

Q3: Can this compound be utilized in drug delivery systems, and what advantages does it offer?

A3: Yes, ADP plays a role in synthesizing materials suitable for drug delivery. Research shows that ACP-MSs, synthesized using ADP, are efficient carriers for anticancer drugs like Doxorubicin []. Interestingly, these ACP-MSs exhibit pH-responsive drug release behavior, releasing the drug more readily in the acidic environment often found in tumor tissues. This targeted release mechanism holds promise for improving the efficacy and reducing the side effects of chemotherapy.

A4: Research demonstrates the use of a zinc complex, synthesized with a specific organic ligand, for the selective detection of various nucleotides, including ATP, ADP, GTP, and UTP []. This complex exhibits fluorescence at specific wavelengths when bound to these nucleotides, allowing for their differentiation and quantification. This approach highlights the potential of utilizing metal-organic frameworks in combination with specific recognition elements for developing highly sensitive and selective biosensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.